An In-depth Technical Guide to the Basic Properties of 2-Azaspiro[3.3]heptane
An In-depth Technical Guide to the Basic Properties of 2-Azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Azaspiro[3.3]heptane is a saturated heterocyclic amine characterized by a spirocyclic scaffold containing a four-membered azetidine (B1206935) ring and a cyclobutane (B1203170) ring sharing a single carbon atom. This unique three-dimensional structure has garnered significant attention in medicinal chemistry, where it is often employed as a bioisosteric replacement for piperidine (B6355638) and other cyclic amines. Its rigid conformation and distinct exit vectors offer opportunities to modulate the physicochemical and pharmacokinetic properties of drug candidates, potentially leading to improved solubility, metabolic stability, and target engagement. This technical guide provides a comprehensive overview of the core basic properties of 2-azaspiro[3.3]heptane, its synthesis, and its application in drug discovery, with a focus on quantitative data and detailed experimental methodologies.
Physicochemical Properties
The fundamental physicochemical properties of 2-azaspiro[3.3]heptane and its hydrochloride salt are summarized in the tables below. These parameters are crucial for assessing its potential as a scaffold in drug design and for predicting its behavior in biological systems.
Table 1: Physicochemical Properties of 2-Azaspiro[3.3]heptane
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N | [1] |
| Molecular Weight | 97.16 g/mol | [1] |
| Boiling Point | 118-120 °C | [1] |
| 140-142 °C | [2][3] | |
| Density | ~0.90 g/mL | [1] |
| Calculated logP (XLogP3-AA) | 0.7 | [4] |
| Appearance | Colorless to yellow liquid | [1] |
| Solubility | Soluble in common organic solvents such as ethanol, benzene, and ether. | [1] |
Table 2: Physicochemical Properties of 2-Azaspiro[3.3]heptane Hydrochloride
| Property | Value | Source |
| CAS Number | 1420271-08-4 | [5] |
| Molecular Formula | C₆H₁₂ClN | [5] |
| Molecular Weight | 133.62 g/mol | [5] |
| Appearance | White powder | [6] |
| Purity | ≥98% | [6] |
| Storage | Inert atmosphere, room temperature |
A predicted pKa value for the related compound 2-oxa-6-azaspiro[3.3]heptane is 9.73 ± 0.20, which may offer a rough approximation for the basicity of the nitrogen in the 2-azaspiro[3.3]heptane scaffold.[7]
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These methods represent standard procedures in the field and can be adapted for the characterization of 2-azaspiro[3.3]heptane and its derivatives.
Synthesis and Purification of 2-Azaspiro[3.3]heptane
A common synthetic route to 2,6-diazaspiro[3.3]heptanes, which can be adapted for 2-azaspiro[3.3]heptane, involves the reductive amination of a suitable aldehyde followed by cyclization.[8]
General Synthetic Workflow:
General synthetic workflow for azaspiro[3.3]heptanes.
Detailed Steps:
-
Reductive Amination: An appropriate aldehyde precursor is reacted with a primary amine or aniline. The iminium ion is formed in a suitable solvent like dichloroethane with an acid catalyst (e.g., acetic acid). Subsequent reduction, for instance with sodium triacetoxyborohydride, yields the amine intermediate.[8]
-
Cyclization: The amine intermediate undergoes cyclization to form the spirocyclic core. This is often achieved using a strong base such as potassium tert-butoxide in a solvent like THF.[8]
-
Purification: The crude product is purified using standard techniques such as column chromatography to yield the desired 2-azaspiro[3.3]heptane derivative.[8]
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) of the conjugate acid of 2-azaspiro[3.3]heptane can be determined by potentiometric titration.
Experimental Workflow for pKa Determination:
Workflow for pKa determination by potentiometric titration.
Methodology:
-
Solution Preparation: A solution of 2-azaspiro[3.3]heptane of known concentration is prepared in deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., hydrochloric acid) of known concentration. The titrant is added in small, precise increments.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.
-
pKa Calculation: The equivalence point of the titration is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.
logP Determination by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water.
Experimental Workflow for logP Determination:
Workflow for logP determination by the shake-flask method.
Methodology:
-
Phase Saturation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of 2-azaspiro[3.3]heptane is dissolved in a mixture of the pre-saturated n-octanol and water.
-
Equilibration: The mixture is shaken for a sufficient period to allow for the compound to reach equilibrium between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Measurement: The concentration of 2-azaspiro[3.3]heptane in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Role in Drug Discovery and Signaling Pathways
The 2-azaspiro[3.3]heptane scaffold is a valuable building block in drug discovery, primarily utilized as a saturated, three-dimensional bioisostere for the piperidine ring.[9][10] This substitution can lead to favorable changes in physicochemical properties, such as a decrease in lipophilicity (logD), which can be attributed to an increase in basicity.[11]
A notable example of a drug candidate incorporating a closely related scaffold is AZD1979 , which features a 2-oxa-6-azaspiro[3.3]heptane moiety. AZD1979 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[11] MCHR1 is a G protein-coupled receptor (GPCR) primarily expressed in the brain that plays a crucial role in the regulation of energy homeostasis and feeding behavior.
MCHR1 Signaling Pathway
Activation of MCHR1 by its endogenous ligand, melanin-concentrating hormone (MCH), leads to the coupling of Gαi and Gαq proteins, initiating two distinct downstream signaling cascades.[12]
MCHR1 signaling pathway and the antagonistic action of AZD1979.
Gαi-Coupled Pathway: Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors, influencing neuronal excitability.[12]
Gαq-Coupled Pathway: The Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events can lead to the phosphorylation of extracellular signal-regulated kinases (ERK), ultimately modulating gene expression and other cellular responses.[12][13]
By acting as an antagonist, AZD1979 blocks the binding of MCH to MCHR1, thereby inhibiting both the Gαi and Gαq signaling cascades. This mechanism of action is being explored for its therapeutic potential in treating obesity and other metabolic disorders.
Conclusion
2-Azaspiro[3.3]heptane is a synthetically accessible and versatile scaffold with significant potential in drug discovery. Its rigid, three-dimensional structure offers a compelling alternative to more traditional cyclic amines, allowing for the fine-tuning of critical drug-like properties. While a comprehensive experimental characterization of the parent compound's basic properties is still emerging in the public domain, the available data and the demonstrated utility of its derivatives in modulating important biological targets, such as MCHR1, underscore the importance of this structural motif. Further exploration of the chemical space around the 2-azaspiro[3.3]heptane core is likely to yield novel therapeutic agents with improved pharmacological profiles.
References
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- 4. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
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